2-Bromoethyl ethyl ether

Description

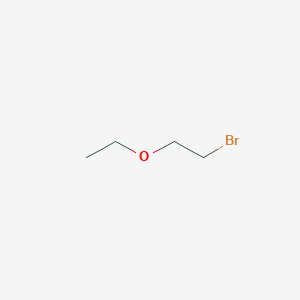

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-2-6-4-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYKTRPLXXWLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Record name | 2-BROMOETHYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060464 | |

| Record name | Ethane, 1-bromo-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromoethyl ethyl ether appears as a colorless liquid. Vapors are heavier than air., Colorless liquid; [CAMEO] | |

| Record name | 2-BROMOETHYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethyl ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-55-2 | |

| Record name | 2-BROMOETHYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-ethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethyl ethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-bromo-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-ETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK4DQ3EL7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromoethyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis mechanisms for 2-bromoethyl ethyl ether, a valuable reagent in organic synthesis. The information presented herein is intended for a technical audience and focuses on the core chemical principles, experimental protocols, and quantitative data associated with its preparation.

Introduction

This compound (CAS 592-55-2) is a bifunctional organic molecule featuring both an ether linkage and a reactive bromine atom.[1] This structure makes it a useful alkylating agent for introducing the 2-ethoxyethyl group in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[2][3] This guide will explore the two most prevalent and practical synthetic routes to this compound: the bromination of 2-ethoxyethanol (B86334) and the Williamson ether synthesis.

Synthesis Mechanisms and Experimental Protocols

Synthesis from 2-Ethoxyethanol

The conversion of 2-ethoxyethanol to this compound is a direct and common method. This is typically achieved through nucleophilic substitution of the hydroxyl group using a brominating agent. The most frequently cited reagent for this transformation is phosphorus tribromide (PBr₃).[4]

Mechanism: The reaction proceeds via the initial reaction of the alcohol with phosphorus tribromide to form a good leaving group, a dibromophosphite ester. The bromide ion, now a potent nucleophile, then attacks the carbon atom bearing the leaving group in an Sₙ2 fashion, displacing the leaving group and forming the desired alkyl bromide.

Experimental Protocol:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle any evolving HBr. The entire apparatus should be dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

2-Ethoxyethanol is charged into the reaction flask.

-

The flask is cooled in an ice bath.

-

Phosphorus tribromide is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.

-

The reaction mixture is cooled, and the crude product is isolated by distillation.

-

-

Purification: The distillate is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and purified by fractional distillation.[4]

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[5][6] It involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, two main pathways can be envisioned:

-

Pathway A: Reaction of sodium ethoxide with 1,2-dibromoethane.

-

Pathway B: Reaction of the sodium salt of 2-bromoethanol (B42945) with an ethylating agent (e.g., ethyl bromide).

Pathway A is more likely to result in a mixture of products, including the desired product and bis(2-ethoxy)ethane, due to the potential for a second substitution reaction. Pathway B is therefore the more controlled and preferred route.

Mechanism: The reaction is a classic Sₙ2 nucleophilic substitution.[6] First, the alcohol (2-bromoethanol) is deprotonated by a strong base (e.g., sodium hydride or sodium hydroxide) to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the ethylating agent, displacing the halide leaving group and forming the ether linkage.[7][8]

Experimental Protocol (Pathway B):

-

Reaction Setup: A dry, multi-necked round-bottom flask is fitted with a reflux condenser, a mechanical stirrer, and an addition funnel, all under an inert atmosphere.

-

Procedure:

-

A solution of 2-bromoethanol is prepared in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).[6]

-

A strong base, such as sodium hydride (NaH), is carefully added to the solution to form the sodium salt of 2-bromoethanol.

-

The ethylating agent (e.g., ethyl bromide) is added dropwise to the reaction mixture.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

The reaction is cooled to room temperature and quenched by the careful addition of water.

-

-

Purification: The product is extracted into an organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉BrO | [1] |

| Molecular Weight | 153.02 g/mol | [10] |

| Boiling Point | 125-127 °C at 1013 hPa | [3][10] |

| Density | 1.35 g/cm³ at 20 °C | [10] |

| Flash Point | 21 °C | [10] |

| Refractive Index (n²⁰/D) | 1.445 | [3] |

Mandatory Visualizations

Synthesis Mechanisms

Caption: Overview of the two primary synthesis mechanisms for this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound | C4H9BrO | CID 61141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound | 592-55-2 [chemicalbook.com]

- 4. CN101671238B - Preparation method of 2-bromoethyl methyl ether - Google Patents [patents.google.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 2-Bromoethyl Ethyl Ether

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 2-Bromoethyl ethyl ether, a key reagent in organic synthesis. It covers its chemical identity, physicochemical properties, safety and handling protocols, and applications. A detailed, representative experimental protocol is included to illustrate its practical use, accompanied by a workflow visualization.

Chemical Identification and Properties

This compound is an organic compound valued for its role as an intermediate and alkylating agent in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility stems from the presence of a reactive bromine atom, which serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the 2-ethoxyethyl group onto various substrates.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 592-55-2[4][5][6] |

| IUPAC Name | 1-bromo-2-ethoxyethane[6] |

| Synonyms | 2-Bromodiethyl ether, 2-Ethoxyethyl bromide[7][8] |

| Molecular Formula | C₄H₉BrO[3][6][8] |

| Linear Formula | BrCH₂CH₂OC₂H₅[5] |

| EC Number | 209-763-6[5][8] |

| PubChem CID | 61141[9] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 153.02 g/mol [5][9] |

| Appearance | Colorless to light yellow or brown liquid[1][6] |

| Boiling Point | 125 - 127 °C (at 1013 hPa)[4][10] |

| Density | 1.357 g/cm³ (at 25 °C)[4][8] |

| Flash Point | 21 °C / 69.8 °F[4][10] |

| Refractive Index | 1.445 (at 20 °C)[8] |

| Water Solubility | Slightly soluble[8][11] |

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is a highly flammable liquid and vapor.[4][12] Exposure may cause skin, eye, and respiratory irritation.[12] Inhalation or absorption through the skin may lead to toxic effects.[1][9]

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Signal Word | Danger[12] |

| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) |

| Hazard Statements | H225: Highly flammable liquid and vapour.[4][12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10][12] P233: Keep container tightly closed.[4][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12] P403+P235: Store in a well-ventilated place. Keep cool.[4][12] |

Handling and Storage: Handle in a well-ventilated area or under a fume hood.[10] All equipment must be grounded to prevent static discharge.[10][11] Use non-sparking tools.[4][10] Store in a cool, dry, well-ventilated place away from heat and ignition sources.[4][10][12] Keep containers tightly closed. Recommended storage is in a freezer to maintain quality.[8][10]

Table 4: Transportation Information

| Regulation | Details |

|---|---|

| UN Number | UN2340[9][10] |

| Proper Shipping Name | This compound[10] |

| Hazard Class | 3 (Flammable Liquid)[9][10] |

| Packing Group | II (Medium Danger)[9][10] |

Applications in Organic Synthesis

The primary application of this compound is as a versatile building block in organic synthesis.[1][] Its bifunctional nature—an ether linkage and a reactive alkyl bromide—makes it an excellent reagent for introducing the 2-ethoxyethyl moiety into molecules.

-

Alkylation Agent: The carbon-bromine bond is susceptible to nucleophilic attack, making it a potent alkylating agent for various nucleophiles, including alkoxides, phenoxides, amines, and thiolates. This is fundamental to the construction of more complex molecular architectures.[3]

-

Protecting Group Chemistry: The 2-ethoxyethyl group can be used as a protecting group for alcohols. While less common than other ether-based protecting groups, its introduction via this compound is a straightforward application of its reactivity.

Representative Experimental Protocol

This section details a representative procedure for the alkylation of a phenol (B47542) using this compound, a classic example of a Williamson ether synthesis.

Experiment: Synthesis of 1-Ethoxy-2-phenoxyethane

Principle: This synthesis involves the deprotonation of phenol by a base (sodium hydride) to form the more nucleophilic sodium phenoxide. The phenoxide then displaces the bromide ion from this compound in an Sₙ2 reaction to form the desired ether product.

Materials and Equipment:

-

Phenol

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, dropping funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The system is flushed with dry nitrogen.

-

Solvent Addition: Anhydrous THF (100 mL) is added to the flask via cannula. The suspension is cooled to 0 °C in an ice bath.

-

Phenoxide Formation: A solution of phenol (1.0 equivalent) in 25 mL of anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes. The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes until hydrogen gas evolution ceases.

-

Alkylation: A solution of this compound (1.05 equivalents) in 20 mL of anhydrous THF is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Quenching: After completion, the reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

-

Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with water, followed by brine.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica (B1680970) gel to yield the pure 1-ethoxy-2-phenoxyethane.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the Williamson ether synthesis protocol described above.

Caption: Workflow for the synthesis of 1-Ethoxy-2-phenoxyethane.

References

- 1. This compound | 592-55-2 [chemicalbook.com]

- 2. This compound | 592-55-2 [chemicalbook.com]

- 3. CAS 592-55-2: this compound | CymitQuimica [cymitquimica.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 2-溴乙基乙醚 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 90% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | 592-55-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | C4H9BrO | CID 61141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Physical Properties of 2-Bromoethyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl ethyl ether, systematically known as 1-bromo-2-ethoxyethane, is a halogenated ether with significant applications in organic synthesis, serving as a key intermediate in the production of pharmaceuticals and other fine chemicals. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the design and optimization of chemical processes. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a visual representation of its chemical structure.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior in various experimental and industrial settings.

| Property | Value | Units | Notes |

| Molecular Formula | C4H9BrO | - | - |

| Molecular Weight | 153.02 | g/mol | [1][2][3] |

| Appearance | Colorless to light brown liquid | - | [4] |

| Boiling Point | 125 - 150 | °C | Reported values vary, with some sources citing 125-127 °C and others 149-150 °C.[1][4][5] |

| Density | 1.357 | g/mL at 25 °C | [1][4][5] |

| Refractive Index | 1.445 | nD at 20 °C | [1][4][5][6] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | - | [7] |

| Melting Point | Not available | °C | - |

Chemical Structure

The molecular structure of this compound is fundamental to its physical and chemical properties.

Experimental Protocols

The determination of the physical properties of liquid chemicals like this compound should follow standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods can be employed for this determination.

1. Ebulliometer Method:

-

An ebulliometer, an apparatus designed for precise boiling point measurements, is filled with the test substance.

-

The substance is heated, and the temperature of the boiling liquid and its vapor are measured simultaneously.

-

The boiling point is recorded when the two temperatures are equal and remain constant.

2. Dynamic Method:

-

The vapor pressure of the substance is measured at various temperatures.

-

A graph of vapor pressure versus temperature is plotted.

-

The boiling point is the temperature at which the vapor pressure curve intersects the ambient atmospheric pressure.

3. Distillation Method:

-

The substance is placed in a distillation flask and heated.

-

The temperature of the vapor that distills is recorded as the boiling point. This method is suitable for determining the boiling range of mixtures.

Determination of Density (OECD Guideline 109)

Density is the mass per unit volume of a substance. For liquids, several accurate methods are available.

1. Pycnometer Method:

-

A pycnometer, a glass flask with a precise volume, is weighed empty.

-

It is then filled with the test substance and weighed again.

-

The density is calculated by dividing the mass of the substance by the volume of the pycnometer.

2. Oscillating Densimeter Method:

-

A U-shaped tube is filled with the test substance and subjected to oscillation.

-

The instrument measures the frequency of oscillation, which is related to the density of the liquid.

-

The density is calculated by the instrument based on a prior calibration with standards of known density.

3. Hydrostatic Balance Method:

-

A body of known volume is weighed in air and then when immersed in the test liquid.

-

The difference in weight is used to calculate the buoyant force, from which the density of the liquid can be determined.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

1. Abbe Refractometer Method:

-

A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

-

Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample.

-

The refractometer measures the angle at which the light is refracted, and this is converted to a refractive index value.

-

The temperature of the prism and the sample must be carefully controlled, as the refractive index is temperature-dependent.[8]

Conclusion

This technical guide provides essential data and methodologies for the physical characterization of this compound. Adherence to standardized experimental protocols is crucial for obtaining reliable and comparable data, which is fundamental for the safe and effective use of this chemical in research and industrial applications. The provided information serves as a valuable resource for professionals in the fields of chemistry and drug development.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-BROMO-2-ETHOXYETHANE | CAS 592-55-2 [matrix-fine-chemicals.com]

- 3. 1-Bromo-2-ethoxyethane | CAS 592-55-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chembk.com [chembk.com]

- 5. 592-55-2 this compound [king-pharm.com]

- 6. 1-bromo-2-ethoxyethane [stenutz.eu]

- 7. Page loading... [guidechem.com]

- 8. digicollections.net [digicollections.net]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Bromoethyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 2-Bromoethyl ethyl ether (IUPAC name: 1-bromo-2-ethoxyethane). This bifunctional molecule, containing both an ether linkage and a reactive alkyl bromide, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. This document details its physicochemical properties, spectroscopic signature, and typical reactivity, supported by experimental protocols and data presented in a clear, tabular format for ease of reference.

Chemical Structure and Identification

This compound is a haloalkane ether with the chemical formula C₄H₉BrO. The molecule consists of an ethyl group and a bromoethyl group linked by an oxygen atom. The presence of the electronegative bromine atom and the ether oxygen atom significantly influences the molecule's polarity and reactivity.

The primary structure features sp³ hybridized carbon atoms forming a flexible aliphatic chain. The C-O-C bond angle of the ether linkage is approximately 110-112°, characteristic of dialkyl ethers. The carbon-bromine bond is the most reactive site for nucleophilic attack.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-bromo-2-ethoxyethane[1] |

| CAS Number | 592-55-2[1] |

| Molecular Formula | C₄H₉BrO[2] |

| Molecular Weight | 153.02 g/mol [2] |

| SMILES | CCOCCBr[1] |

| InChIKey | MMYKTRPLXXWLBC-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless to light brown liquid at room temperature. It is a flammable liquid and should be handled with appropriate safety precautions. Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light brown liquid |

| Boiling Point | 149-150 °C |

| Density | 1.357 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.445 |

| Flash Point | 21 °C (69.8 °F)[2] |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~3.75 | Triplet | 2H | -O-CH₂ -CH₂-Br | ~6.0 |

| ~3.55 | Quartet | 2H | -O-CH₂ -CH₃ | ~7.0 |

| ~3.45 | Triplet | 2H | -O-CH₂-CH₂ -Br | ~6.0 |

| ~1.20 | Triplet | 3H | -O-CH₂-CH₃ | ~7.0 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon atoms in the molecule.

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~70.5 | -O-C H₂-CH₂-Br |

| ~66.5 | -O-C H₂-CH₃ |

| ~30.0 | -O-CH₂-C H₂-Br |

| ~15.0 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the C-O and C-Br bonds.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2975-2850 | C-H stretch (alkane) |

| 1120-1085 | C-O-C stretch (ether) |

| 650-550 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks (M and M+2) of nearly equal intensity are observed for bromine-containing fragments.

Table 6: Major Mass Spectral Fragments of this compound

| m/z | Proposed Fragment |

| 152/154 | [CH₃CH₂OCH₂CH₂Br]⁺ (Molecular Ion) |

| 107/109 | [CH₂CH₂Br]⁺ |

| 73 | [CH₃CH₂OCH₂]⁺ |

| 45 | [CH₃CH₂O]⁺ |

| 29 | [CH₃CH₂]⁺ |

Chemical Bonding and Reactivity

The chemical behavior of this compound is dictated by the interplay of its two functional groups. The ether linkage is relatively stable under neutral and basic conditions. The carbon-bromine bond, however, is polarized, with the carbon atom being electrophilic. This makes it susceptible to nucleophilic substitution reactions (Sₙ2), which is the primary mode of reactivity for this compound.

The general reaction involves the displacement of the bromide ion by a nucleophile:

Nu⁻ + Br-CH₂CH₂-O-CH₂CH₃ → Nu-CH₂CH₂-O-CH₂CH₃ + Br⁻

Common nucleophiles include alkoxides, cyanides, azides, and thiolates.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-ethoxyethanol (B86334) and phosphorus tribromide.

Materials:

-

2-Ethoxyethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a fume hood, place 2-ethoxyethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise to the cooled and stirred 2-ethoxyethanol, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Nucleophilic Substitution Reaction with Sodium Azide (B81097)

This protocol details a typical Sₙ2 reaction of this compound with sodium azide to form 2-azidoethyl ethyl ether.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

-

In a round-bottom flask, dissolve sodium azide in anhydrous DMF.

-

Add this compound to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with deionized water to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude 2-azidoethyl ethyl ether, which can be further purified by distillation if necessary.

Visualizations

Williamson Ether Synthesis Pathway

The following diagram illustrates the synthetic pathway for this compound from 2-ethoxyethanol.

Nucleophilic Substitution Workflow

This diagram outlines the general workflow for a nucleophilic substitution reaction using this compound.

References

An In-depth Technical Guide on the Reactivity of 2-Bromoethyl Ethyl Ether with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-bromoethyl ethyl ether with a range of nucleophiles. As a primary alkyl halide, this compound is an important building block in organic synthesis, particularly in the formation of ethers, amines, and thioethers through nucleophilic substitution reactions. This document details the underlying reaction mechanisms, presents available quantitative data, outlines detailed experimental protocols for key reactions, and provides visualizations of reaction pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective utilization of this compound in synthetic applications.

Core Concepts: Reactivity of this compound

This compound (BrCH₂CH₂OCH₂CH₃) is a bifunctional molecule featuring a reactive carbon-bromine bond and an ether linkage. The primary nature of the alkyl bromide makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1] In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom in a concerted manner, leading to the displacement of the bromide leaving group and the formation of a new bond with the nucleophile.[2]

The general mechanism for the SN2 reaction of this compound with a generic nucleophile (Nu⁻) is depicted below:

The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile, following second-order kinetics (Rate = k[BrCH₂CH₂OCH₂CH₃][Nu⁻]).[3] The reactivity of the nucleophile plays a crucial role, with stronger nucleophiles leading to faster reaction rates.[4]

Reactivity with Various Nucleophiles: A Quantitative Overview

While specific kinetic data for the reaction of this compound with a wide array of nucleophiles is not extensively documented in publicly available literature, the reactivity can be inferred from analogous primary alkyl halides. The following table summarizes the expected reactivity and provides illustrative quantitative data based on similar reactions.

| Nucleophile Class | Example Nucleophile | Product Type | Expected Reactivity | Illustrative Yield (%) | Reference Reaction |

| Oxygen Nucleophiles | Sodium Ethoxide (NaOEt) | Ether | High | 85-95 | Williamson Ether Synthesis[5] |

| Sodium Phenoxide (NaOPh) | Aryl Ether | Moderate to High | 80-90 | Williamson Ether Synthesis[1][6] | |

| Nitrogen Nucleophiles | Piperidine (B6355638) | Tertiary Amine | High | 70-85 | Alkylation of Amines[7] |

| Potassium Phthalimide | Protected Primary Amine | Moderate | 70-85 | Gabriel Synthesis[6][8] | |

| Sodium Azide (NaN₃) | Alkyl Azide | High | >90 | Azide Synthesis | |

| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | Thioether | Very High | >95 | Thioether Synthesis |

| Carbon Nucleophiles | Sodium Cyanide (NaCN) | Nitrile | Moderate | 60-75 | Cyanide Alkylation[9] |

Note: The yields presented are illustrative and can vary significantly based on reaction conditions such as solvent, temperature, and reaction time.

Detailed Experimental Protocols

This section provides detailed methodologies for key reactions of this compound with representative nucleophiles.

Williamson Ether Synthesis: Reaction with Sodium Ethoxide

This protocol describes the synthesis of 1,2-diethoxyethane.

Materials and Reagents:

-

This compound

-

Sodium metal

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Once all the sodium has reacted and the solution has cooled to room temperature, add this compound dropwise to the stirred sodium ethoxide solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain 1,2-diethoxyethane.

Synthesis of a Tertiary Amine: Reaction with Piperidine

This protocol details the synthesis of 1-(2-ethoxyethyl)piperidine.

Materials and Reagents:

-

This compound

-

Piperidine

-

Potassium carbonate

-

Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound and an excess of piperidine in acetonitrile.

-

Add potassium carbonate to the mixture to act as a base to neutralize the HBr formed.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove potassium carbonate and piperidinium (B107235) bromide.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess piperidine.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by vacuum distillation.

Thioether Synthesis: Reaction with Sodium Thiophenoxide

This protocol describes the synthesis of 2-ethoxyethyl phenyl sulfide.

Materials and Reagents:

-

This compound

-

Thiophenol

-

Sodium hydroxide (B78521)

-

Ethanol

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve thiophenol in ethanol.

-

Add a solution of sodium hydroxide in ethanol to the thiophenol solution to form sodium thiophenoxide in situ.

-

To this solution, add this compound dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude thioether.

-

Purify the product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Experimental Workflow and Monitoring

A generalized workflow for conducting and monitoring the SN2 reaction of this compound is presented below. The progress of these reactions can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Monitoring Techniques:

-

TLC: A simple and rapid technique to qualitatively follow the disappearance of the starting material and the appearance of the product.

-

GC/GC-MS: Provides quantitative information on the conversion of reactants to products and can be used to identify byproducts.[12][13][14]

-

NMR Spectroscopy: Allows for in-situ monitoring of the reaction by observing the change in the signals of the reactants and products over time, enabling the determination of reaction kinetics.[10][15][16][17]

Conclusion

This compound is a versatile reagent that readily undergoes SN2 reactions with a variety of nucleophiles to form a diverse range of functionalized products. Understanding its reactivity profile and having access to robust experimental protocols are crucial for its effective application in research and development. This guide provides a foundational understanding and practical methodologies to aid scientists in leveraging the synthetic potential of this valuable chemical intermediate. While specific quantitative kinetic data remains an area for further investigation, the principles and protocols outlined herein offer a solid framework for the successful implementation of this compound in organic synthesis.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. scitepress.org [scitepress.org]

- 4. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. Bis(2-bromoethyl) ether | C4H8Br2O | CID 21521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

- 14. m.youtube.com [m.youtube.com]

- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. chemrxiv.org [chemrxiv.org]

Solubility Profile of 2-Bromoethyl Ethyl Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromoethyl ethyl ether (CAS No. 592-55-2), a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative summary of its solubility in common organic solvents, alongside a detailed experimental protocol for determining precise solubility values. This guide is intended to be a valuable resource for laboratory researchers and professionals in the field of drug development and organic synthesis, enabling informed solvent selection and experimental design.

Introduction

This compound, a colorless to pale yellow liquid, is a bifunctional compound featuring both an ether linkage and a reactive bromine atom.[1] This structure imparts a moderate polarity, making it a versatile reagent in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This guide summarizes the available qualitative solubility information and provides a robust experimental framework for researchers to determine quantitative solubility data tailored to their specific laboratory conditions.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound is generally described as being soluble in a range of common organic solvents.[1][2][3] Its hydrophobic ethyl group and the polarizable bromine atom contribute to its miscibility with many organic media. Conversely, it is reported to be slightly soluble or insoluble in water.[3][4]

The principle of "like dissolves like" suggests that this compound will exhibit good solubility in solvents of similar polarity. As a moderately polar molecule, it is expected to be miscible with polar aprotic solvents and many polar protic solvents, as well as some nonpolar solvents where dispersion forces can play a significant role.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility/Miscibility |

| Alcohols | Ethanol | Soluble/Miscible[2] |

| Methanol | Expected to be Soluble/Miscible | |

| Ketones | Acetone | Soluble/Miscible[2] |

| Ethers | Diethyl Ether | Soluble/Miscible[5] |

| Tetrahydrofuran (THF) | Expected to be Soluble/Miscible | |

| Halogenated | Dichloromethane | Expected to be Soluble/Miscible |

| Solvents | Chloroform | Expected to be Soluble/Miscible |

| Aromatic | Toluene | Expected to be Soluble/Miscible |

| Hydrocarbons | Benzene | Expected to be Soluble/Miscible |

| Aliphatic | Hexane | Expected to be Soluble/Miscible |

| Hydrocarbons | Heptane | Expected to be Soluble/Miscible |

| Amides | Dimethylformamide (DMF) | Expected to be Soluble/Miscible |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Expected to be Soluble/Miscible |

Note: "Expected to be Soluble/Miscible" is based on the general principle of "like dissolves like" and the known solubility of similar haloalkanes in these solvents.[6][7][8] Researchers should verify these qualitative assessments experimentally.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a general guideline that can be adapted for various organic solvents and temperature conditions.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Vials with airtight caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.

-

Determine the mass of the collected saturated solution.

-

-

Analysis:

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument (e.g., Gas Chromatography) to determine the concentration of this compound.

-

-

Data Calculation:

-

From the concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L).

-

Safety Precautions: this compound is a flammable liquid and may be harmful if inhaled or absorbed through the skin. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. CAS 592-55-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

Spectroscopic Profile of 2-Bromoethyl Ethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoethyl ethyl ether (CAS No. 592-55-2). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. This data is based on the chemical structure and typical spectroscopic values for the functional groups present.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.71 | Triplet (t) | 2H | Br-CH₂ -CH₂-O- |

| ~3.59 | Triplet (t) | 2H | Br-CH₂-CH₂ -O- |

| ~3.52 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.22 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~70.5 | Br-CH₂-CH₂ -O- |

| ~66.8 | -O-CH₂ -CH₃ |

| ~30.1 | Br-CH₂ -CH₂-O- |

| ~15.1 | -O-CH₂-CH₃ |

IR (Infrared) Spectroscopy Data

Technique: Neat (liquid film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2860 | Strong | C-H stretching (alkane) |

| 1110-1050 | Strong | C-O-C stretching (ether) |

| 650-550 | Strong | C-Br stretching |

MS (Mass Spectrometry) Data

Technique: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 152/154 | Low | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 107/109 | Moderate | [M - C₂H₅]⁺ |

| 59 | High | [C₃H₇O]⁺ (base peak) |

| 45 | Moderate | [C₂H₅O]⁺ |

| 31 | Moderate | [CH₃O]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the carbon frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Acquire the spectrum for a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of neat this compound.

Methodology:

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup:

-

Place the "sandwiched" salt plates into the sample holder of an FTIR spectrometer.

-

Ensure the instrument's sample compartment is closed.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC) system or a direct insertion probe.

-

If using a GC, the sample is first vaporized and separated from any impurities.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Thermochemical Properties of 2-Bromoethyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical and thermochemical properties of 2-bromoethyl ethyl ether (CAS No. 592-55-2). Due to a lack of experimentally determined thermochemical data in publicly accessible literature, this document focuses on reported physical properties, outlines detailed experimental protocols for determining key thermochemical values, and presents data for structurally analogous compounds to provide a comparative context. Additionally, a common synthetic route is visualized to illustrate its chemical logic. This guide is intended to be a foundational resource for professionals in research and drug development who require a thorough understanding of this compound.

Introduction

This compound, with the chemical formula C4H9BrO, is a halogenated ether that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an ether linkage and a reactive bromine atom, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction modeling. However, a comprehensive search of scientific databases and literature reveals a significant gap in experimentally determined thermochemical data for this specific compound. This guide aims to collate the available information and provide a framework for its experimental determination and estimation.

Physicochemical Properties

While core thermochemical data is scarce, a number of fundamental physicochemical properties have been reported, primarily in safety data sheets and by chemical suppliers. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H9BrO | --INVALID-LINK-- |

| Molecular Weight | 153.02 g/mol | --INVALID-LINK-- |

| CAS Number | 592-55-2 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 125 - 127 °C (at 1013 hPa) | --INVALID-LINK-- |

| Density | 1.357 g/cm³ (at 25 °C) | --INVALID-LINK-- |

| Flash Point | 21 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.445 | --INVALID-LINK-- |

Thermochemical Properties: A Lack of Experimental Data and a Path Forward

As of the latest literature review, no experimentally determined values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), or heat capacity (Cp) of this compound have been published in readily accessible sources. This absence of data necessitates either experimental determination or computational estimation.

Comparative Data for Analogous Compounds

To provide context and a basis for estimation, the thermochemical properties of two structurally related compounds, diethyl ether and bromoethane (B45996), are presented in Table 2. Diethyl ether shares the ethyl ether functional group, while bromoethane contains the bromoethyl moiety.

Table 2: Thermochemical Properties of Diethyl Ether and Bromoethane

| Property | Diethyl Ether ((C2H5)2O) | Bromoethane (C2H5Br) |

| Std. Enthalpy of Formation (liquid, 298.15 K) | -271.2 ± 1.9 kJ/mol[1] | -97.6 to -93.4 kJ/mol[2] |

| Standard Molar Entropy (liquid, 298.15 K) | 253.5 J/(mol·K)[1] | Not readily available |

| Heat Capacity (liquid, 298.15 K) | 172.5 J/(mol·K)[1] | 105.8 J/(mol·K)[2] |

These values can be used in group additivity methods or as benchmarks for computational models to estimate the corresponding properties for this compound.

Experimental Protocols for Thermochemical Data Determination

The following sections describe generalized experimental protocols for determining the key thermochemical properties of liquid organic compounds like this compound.

Determination of the Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, measured using bomb calorimetry.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. From this, the heat of combustion at constant volume (ΔcU) can be calculated. This is then converted to the enthalpy of combustion at constant pressure (ΔcH°), and finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O), the standard enthalpy of formation of the compound (ΔfH°) is determined.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of formation.

Key Considerations for Organobromine Compounds:

-

The combustion products will include not only carbon dioxide and water but also bromine and hydrogen bromide. The final state of these bromine-containing products must be carefully analyzed and accounted for in the thermochemical calculations.

-

Specialized bomb materials that are resistant to corrosion by the acidic combustion products may be required.

Synthesis Pathway

This compound is commonly synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Caption: Synthesis of this compound.[3][4]

In this pathway, sodium ethoxide acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction.[3][4] This results in the displacement of a bromide ion and the formation of the ether linkage.

Computational Approaches to Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Ab Initio Calculations: High-level ab initio quantum chemical methods can be employed to calculate the gas-phase standard enthalpy of formation, entropy, and heat capacity. These methods solve the electronic Schrödinger equation to determine the energy of the molecule. By calculating the energies of the constituent elements in their standard states, the enthalpy of formation can be derived.

Workflow for Ab Initio Calculation:

Caption: Workflow for computational thermochemistry.

Conclusion

While this compound is a valuable reagent in organic synthesis, a significant knowledge gap exists regarding its fundamental thermochemical properties. This guide has consolidated the available physicochemical data and provided a clear path forward for obtaining the missing information through established experimental techniques like bomb calorimetry. Furthermore, the inclusion of data for analogous compounds and an overview of computational methods offer valuable tools for estimation and modeling. The provided synthesis pathway and experimental workflows serve as a practical resource for researchers and professionals working with this compound. The determination of the thermochemical properties of this compound would be a valuable contribution to the chemical literature, aiding in the safer and more efficient design of chemical processes.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Bromoethyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl ethyl ether is a valuable reagent in organic synthesis, frequently utilized in the introduction of the ethyl ethoxy ethyl group in the development of novel pharmaceutical compounds. However, its utility is accompanied by significant health and safety hazards that demand rigorous handling protocols. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from authoritative safety data sheets (SDS) and chemical safety resources. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe laboratory environment.

Physicochemical and Toxicological Properties

A thorough understanding of the inherent properties of this compound is fundamental to its safe handling. The following tables summarize its key physicochemical characteristics and available toxicological data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C4H9BrO | [1] |

| Molecular Weight | 153.02 g/mol | [2] |

| CAS Number | 592-55-2 | [3] |

| Appearance | Colorless to light yellow or light brown liquid | [4][5] |

| Boiling Point | 125 - 127 °C (257 - 260.6 °F) | [6] |

| Flash Point | 21 °C (69.8 °F) - closed cup | [2][6] |

| Density | Not specified | |

| Solubility | Soluble in water | [6][7] |

| Vapor Pressure | Vapors are heavier than air | [1][7] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Notes | Source |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Not specified | Based on Acute Toxicity Estimate (ATE) data. | [6] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Not specified | Based on Acute Toxicity Estimate (ATE) data. | [6] |

| Acute Inhalation Toxicity (LC50) | > 20 mg/l | Not specified | Based on Acute Toxicity Estimate (ATE) data. | [6] |

| Skin Corrosion/Irritation | Causes skin irritation. | Not specified | Category 2. | [4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Not specified | Category 2. A strong eye irritant. | [1][4] |

| Respiratory Irritation | May cause respiratory irritation. | Not specified | [3] | |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. | Not applicable | [8] |

Note: The toxicological properties of this compound have not been fully investigated.[6][8] The provided acute toxicity data is based on estimations and should be interpreted with caution. Chronic exposure to alkyl ethers may lead to loss of appetite, excessive thirst, fatigue, and weight loss.[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. | 🔥 | Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | ❗ | Warning |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation. | ❗ | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. | ❗ | Warning |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side-shields and a face shield. | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[8] |

| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | |

| Protective clothing. | Long-sleeved lab coat. | |

| Respiratory | Respirator with an appropriate filter. | Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[8] |

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

All equipment used when handling the product must be grounded to prevent static discharge.[7][9]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mist.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4][8]

-

Use only non-sparking tools.[4]

-

Take precautionary measures against static discharges.[5]

-

When not in use, keep containers securely sealed.[4]

Storage Conditions

-

Keep container tightly closed.[8]

-

Store in a flammable liquid storage cabinet.

-

Recommended storage temperature is between 2 - 8 °C.[8] Some sources recommend freezer storage.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[5][9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [3][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash off with soap and plenty of water. Consult a physician if irritation persists. | [3][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. | [3][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [8] |

Accidental Release Measures

-

Small Spills:

-

Large Spills:

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Use of a direct water stream may be inefficient.[9]

-